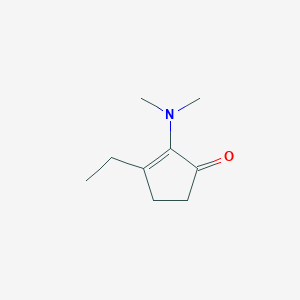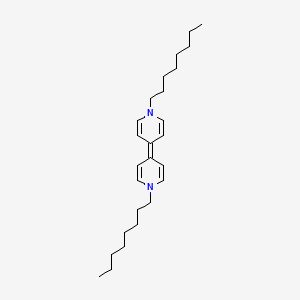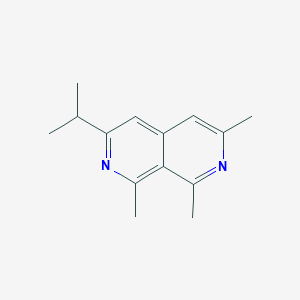
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes three methyl groups and an isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthyridine ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methyl and isopropyl groups via substitution reactions using reagents like methyl iodide and isopropyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Interaction with specific enzymes or receptors to modulate their activity.
Pathways Involved: Participation in biochemical pathways related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Trimethyl-2,7-naphthyridine: Lacks the isopropyl group.
6-Isopropyl-2,7-naphthyridine: Lacks the methyl groups.
Uniqueness
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
88300-65-6 |
|---|---|
Fórmula molecular |
C14H18N2 |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
1,3,8-trimethyl-6-propan-2-yl-2,7-naphthyridine |
InChI |
InChI=1S/C14H18N2/c1-8(2)13-7-12-6-9(3)15-10(4)14(12)11(5)16-13/h6-8H,1-5H3 |
Clave InChI |
IPBJPAGQWSWHDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=NC(=C2C(=N1)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


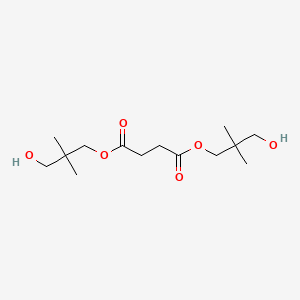
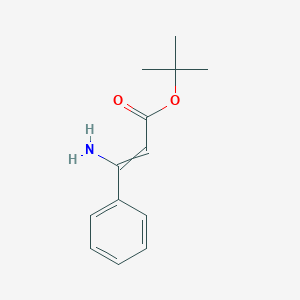
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
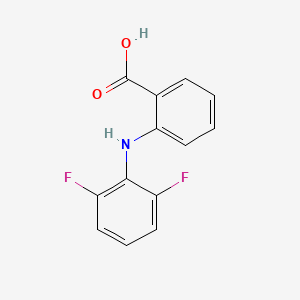
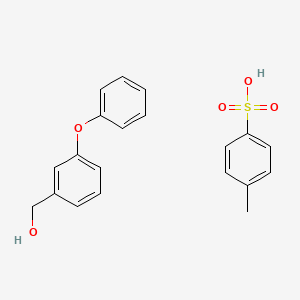
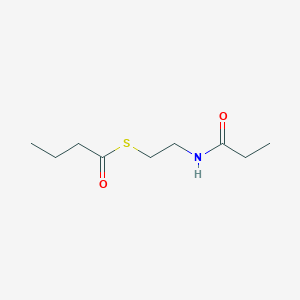
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
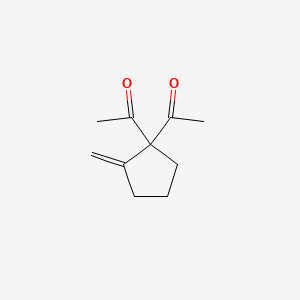
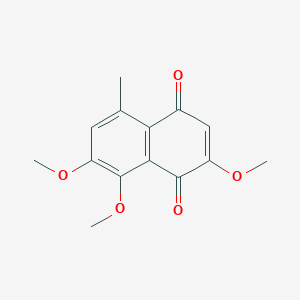
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
